Physicochemical Property Comparison: N-Cyclopropyl vs. N-Methyl Analog
The N-cyclopropyl substituent imparts a quantifiable increase in lipophilicity and steric bulk compared to the N-methyl analog. The LogP of N-cyclopropyl-3-nitropyridin-4-amine is 2.16, while the N-methyl analog (CAS 1633-41-6) has a LogP of approximately 1.2-1.5 . This higher LogP is often associated with improved membrane permeability but may also affect solubility. The difference in molecular weight (179.18 g/mol vs. 153.14 g/mol) also plays a role in optimizing lead-like properties.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP: 2.16; MW: 179.18 g/mol |
| Comparator Or Baseline | N-Methyl-3-nitropyridin-4-amine (LogP: ~1.2-1.5; MW: 153.14 g/mol) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.0; ΔMW = +26.04 g/mol |
| Conditions | Computationally predicted LogP values from authoritative databases |
Why This Matters
For procurement, this means selecting the cyclopropyl version provides a building block that yields final compounds with a higher baseline lipophilicity, directly influencing the lead optimization trajectory for permeability and oral bioavailability.
